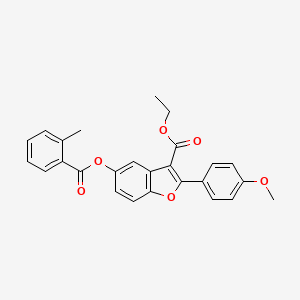
Ethyl 2-(4-methoxyphenyl)-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(4-methoxyphenyl)-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran family.
Vorbereitungsmethoden
The synthesis of Ethyl 2-(4-methoxyphenyl)-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the esterification of 2-(4-methoxyphenyl)-5-hydroxy-1-benzofuran-3-carboxylic acid with ethyl alcohol in the presence of a catalyst. The reaction conditions often require refluxing the mixture under an inert atmosphere to ensure the completion of the esterification process .
Analyse Chemischer Reaktionen
Ethyl 2-(4-methoxyphenyl)-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(4-methoxyphenyl)-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activities, such as anti-tumor and anti-viral properties, make it a subject of interest in biological research.
Medicine: Due to its potential pharmacological activities, it is studied for its therapeutic applications, including anti-inflammatory and anti-cancer properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-(4-methoxyphenyl)-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anti-cancer effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(4-methoxyphenyl)-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:
2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid: This compound lacks the ethyl ester and 2-methylbenzoyloxy groups, making it less complex and potentially less active biologically.
5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylic acid: This compound lacks the ethyl ester and 4-methoxyphenyl groups, which may affect its biological activities and chemical properties.
This compound stands out due to its unique combination of functional groups, which contribute to its diverse chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C26H22O6 |
|---|---|
Molekulargewicht |
430.4 g/mol |
IUPAC-Name |
ethyl 2-(4-methoxyphenyl)-5-(2-methylbenzoyl)oxy-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C26H22O6/c1-4-30-26(28)23-21-15-19(31-25(27)20-8-6-5-7-16(20)2)13-14-22(21)32-24(23)17-9-11-18(29-3)12-10-17/h5-15H,4H2,1-3H3 |
InChI-Schlüssel |
HVHHVFBQULMNCG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3C)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (2Z)-5-amino-7-(furan-2-yl)-2-(furan-2-ylmethylidene)-3-oxo-6-(phenylsulfonyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B11607273.png)
![ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate](/img/structure/B11607276.png)
![N-(4-methoxyphenyl)-4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-amine](/img/structure/B11607284.png)
![4-{[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}-5-methylfuran-2-carboxylic acid](/img/structure/B11607288.png)
![(3Z)-5-bromo-3-[(2Z)-(4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11607312.png)
![2-[(4-Chlorophenoxy)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11607317.png)
![3-[7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-2-naphthol](/img/structure/B11607319.png)
![2-(3-Ethoxy-4-propoxybenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B11607321.png)
![1-[(4-Bromophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine](/img/structure/B11607322.png)
![1-[3-(propylsulfanyl)-6-(pyridin-3-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B11607331.png)
![2-Methyl-2-phenyl-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B11607339.png)
![7-ethyl-6-imino-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11607341.png)
![2-methyl-3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11607344.png)
![2-{[(Pyrimidin-2-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B11607350.png)
